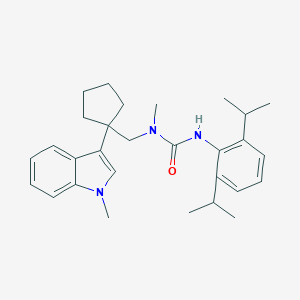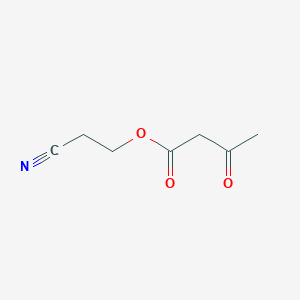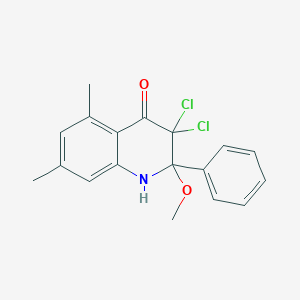
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one, also known as DMQD, is a heterocyclic compound that has shown potential in scientific research applications. It belongs to the quinoline family of compounds and has a complex molecular structure with various functional groups.
作用机制
The mechanism of action of 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. Additionally, 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has been shown to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells. 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one also inhibits the activation of the NF-κB pathway, which is involved in the production of inflammatory cytokines.
生化和生理效应
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in DNA replication. Additionally, 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has been shown to inhibit the production of inflammatory cytokines, leading to decreased inflammation. 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has also been shown to protect neurons from oxidative stress and apoptosis, potentially leading to its use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has several advantages and limitations for lab experiments. Its complex molecular structure allows for the exploration of various pathways and mechanisms of action. Additionally, its potential in the treatment of cancer and neurodegenerative diseases makes it a promising compound for further research. However, 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, its synthesis method is complex and requires multiple steps, which can be time-consuming and expensive.
未来方向
There are several future directions for 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one research. One potential direction is the exploration of its potential in combination therapy for cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and its potential in the treatment of neurodegenerative diseases. 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one could also be modified to improve its solubility in water, making it more versatile for use in lab experiments. Finally, 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one could be studied for its potential in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one is a complex heterocyclic compound with potential in various scientific research applications. Its synthesis method has been optimized for high yields and purity, and its mechanism of action involves multiple pathways. 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. While it has advantages and limitations for lab experiments, there are several future directions for 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one research that could lead to new discoveries and potential treatments for various diseases.
合成方法
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one can be synthesized using a multistep process involving the condensation of 2-amino-4-methylquinoline with 2-chloro-5,7-dimethyl-3-methoxybenzaldehyde in the presence of a base. The resulting intermediate is then chlorinated and cyclized to form 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学研究应用
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has been studied for its potential in various scientific research applications. It has shown promising results in the treatment of cancer, as it inhibits the growth of cancer cells by inducing apoptosis. 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has also been studied for its anti-inflammatory properties, as it inhibits the production of inflammatory cytokines. Additionally, 3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one has been studied for its potential in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress and apoptosis.
属性
CAS 编号 |
147779-32-6 |
|---|---|
产品名称 |
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one |
分子式 |
C18H17Cl2NO2 |
分子量 |
350.2 g/mol |
IUPAC 名称 |
3,3-dichloro-2-methoxy-5,7-dimethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C18H17Cl2NO2/c1-11-9-12(2)15-14(10-11)21-18(23-3,17(19,20)16(15)22)13-7-5-4-6-8-13/h4-10,21H,1-3H3 |
InChI 键 |
PTAGASOUUZPZSU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC)C |
规范 SMILES |
CC1=CC(=C2C(=C1)NC(C(C2=O)(Cl)Cl)(C3=CC=CC=C3)OC)C |
同义词 |
4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-methoxy-5,7-dimethyl-2-phenyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



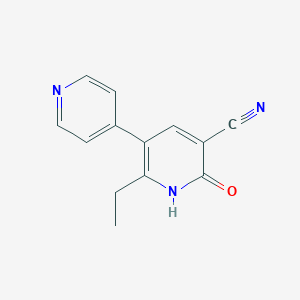
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B126390.png)
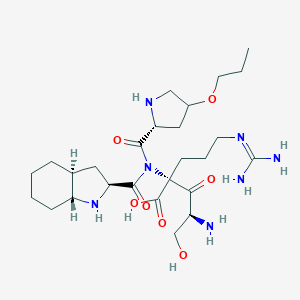
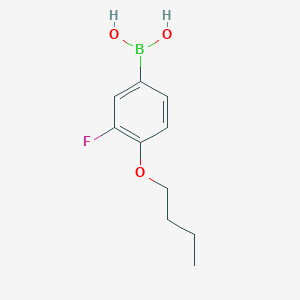
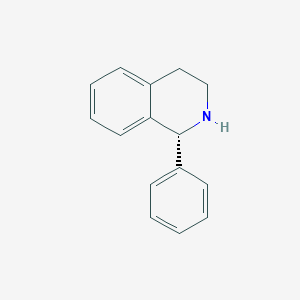
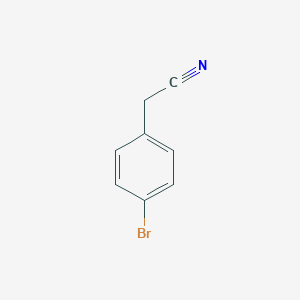
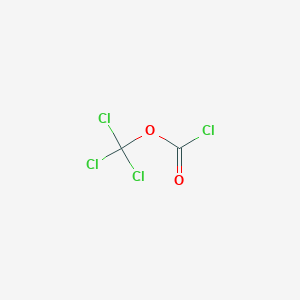
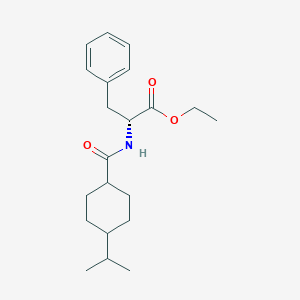
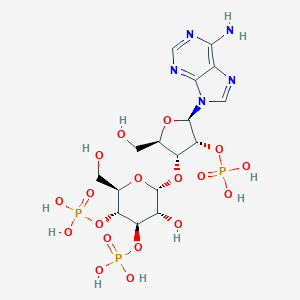
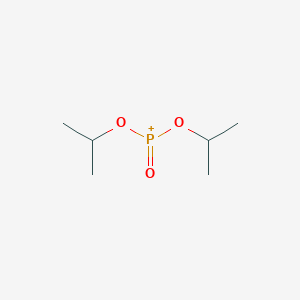
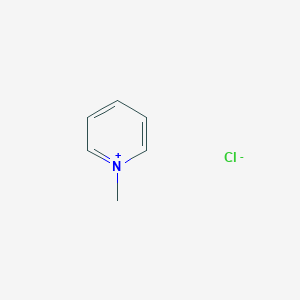
![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)
